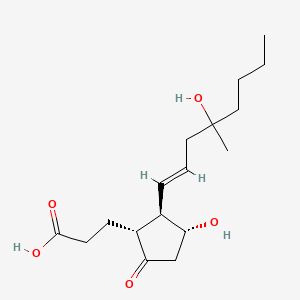
2,3,4,5-Tetranor-misoprostol Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetranor-misoprostol Acid is a metabolite of misoprostol, a synthetic analogue of prostaglandin E1. Misoprostol is widely used for its gastroprotective and abortifacient properties. The compound this compound is formed through the metabolic breakdown of misoprostol in the human body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetranor-misoprostol Acid typically involves the metabolic conversion of misoprostol. Misoprostol itself is synthesized through a series of chemical reactions starting from prostaglandin E1 analogs. The process involves esterification, reduction, and oxidation steps under controlled conditions .
Industrial Production Methods: Industrial production of this compound is not common as it is primarily a metabolic byproduct. the production of misoprostol, its precursor, involves large-scale chemical synthesis using advanced pharmaceutical manufacturing techniques .
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5-Tetranor-misoprostol Acid undergoes various chemical reactions, including:
Oxidation: Conversion of misoprostol to its acid form.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can modify the functional groups on the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include methanol, ethanol, and dichloromethane.
Major Products: The primary product of these reactions is this compound itself, along with other minor metabolites depending on the reaction conditions .
Scientific Research Applications
2,3,4,5-Tetranor-misoprostol Acid has several applications in scientific research:
Chemistry: Used as a reference compound in the study of prostaglandin metabolism.
Biology: Helps in understanding the metabolic pathways of prostaglandins.
Medicine: Plays a role in pharmacokinetic studies of misoprostol and its metabolites.
Industry: Utilized in the development of analytical methods for drug testing and toxicology.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetranor-misoprostol Acid is closely related to its parent compound, misoprostol. Misoprostol acts by stimulating prostaglandin E1 receptors, leading to reduced gastric acid secretion and increased mucus production in the stomach. It also induces uterine contractions by acting on the smooth muscle cells of the uterus .
Comparison with Similar Compounds
Misoprostol Acid: The direct metabolite of misoprostol.
2,3-Dinor-misoprostol Acid: Another metabolite of misoprostol.
Prostaglandin E1: The natural analog of misoprostol.
Uniqueness: 2,3,4,5-Tetranor-misoprostol Acid is unique due to its specific metabolic pathway and its role in the pharmacokinetics of misoprostol. Unlike other prostaglandin analogs, it is primarily studied for its metabolic significance rather than direct therapeutic applications .
Properties
Molecular Formula |
C17H28O5 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]propanoic acid |
InChI |
InChI=1S/C17H28O5/c1-3-4-9-17(2,22)10-5-6-12-13(7-8-16(20)21)15(19)11-14(12)18/h5-6,12-14,18,22H,3-4,7-11H2,1-2H3,(H,20,21)/b6-5+/t12-,13-,14-,17?/m1/s1 |
InChI Key |
YFJARCYAVNJENL-UJBVHABQSA-N |
Isomeric SMILES |
CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCC(=O)O)O)O |
Canonical SMILES |
CCCCC(C)(CC=CC1C(CC(=O)C1CCC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]-5-(trifluoromethyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B10780362.png)
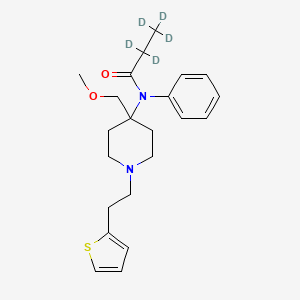
![(5Z)-5-[[2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrol-3-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B10780380.png)
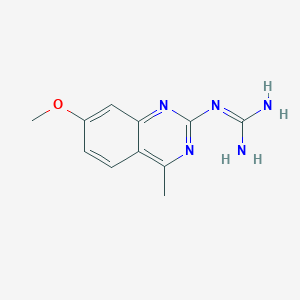
![methyl 2-hydroxy-3-[N-[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate](/img/structure/B10780405.png)
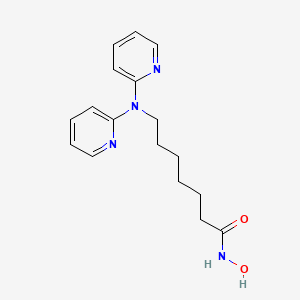
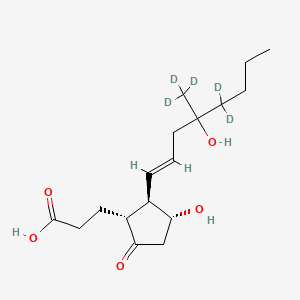
![4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide;hydrochloride](/img/structure/B10780430.png)
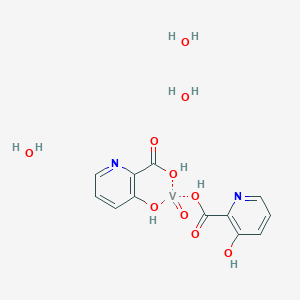
![(1S,3R,6R,7Z,11Z,13R,16S,17S,20S,21R,22S,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione](/img/structure/B10780467.png)
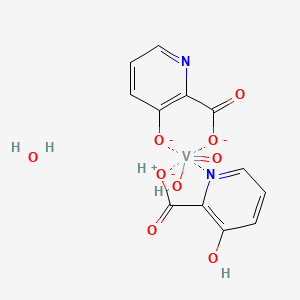
![1-But-2-en-2-yl-2,8,10-trichloro-3,9-dihydroxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B10780471.png)
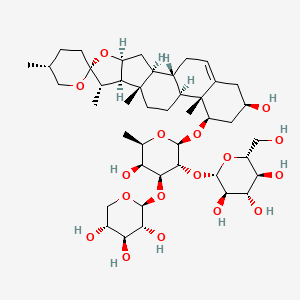
![12-[1-[4-(2-Ethoxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10780480.png)
